molecular formula C10H11N3OS B1482283 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanamide CAS No. 2098112-58-2

3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanamide

Cat. No. B1482283
M. Wt: 221.28 g/mol
InChI Key: MHQMZHZHHNGFMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring and the thiophene ring in separate reactions, followed by their connection via the propanamide group. The exact synthetic route would depend on the specific starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene and pyrazole rings, both of which are aromatic and contribute to the compound’s stability. The propanamide group would introduce polarity to the molecule, potentially affecting its solubility and reactivity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the thiophene and pyrazole rings, as well as the propanamide group. The thiophene ring, for example, is known to undergo reactions such as halogenation, oxidation, and metal-catalyzed cross-coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar propanamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Antidepressant Activity

A study by Mathew, Suresh, & Anbazhagan (2014) explored the synthesis of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides and their antidepressant activities. The compounds, including variations with a thiophene-pyrazole structure, exhibited promising antidepressant effects in preclinical evaluations.

Sedative and Antiaggregating Activities

Bondavalli et al. (1990) reported on the synthesis of N,N-disubstituted 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanamides, which demonstrated considerable sedative, local anesthetic, and platelet antiaggregating activities in mice and in vitro settings (Bondavalli et al., 1990).

Antimicrobial Applications

Ashok et al. (2016) synthesized hybrid compounds containing substituted (Z)-2-{[1-phenyl-3-(thiophen-2-yl)- 1H-pyrazol-4-yl]methylene}benzofuran-3(2H)-ones, which demonstrated promising activity against certain fungal and bacterial strains, indicating potential antimicrobial applications (Ashok et al., 2016).

Immunomodulating Activity

Doria et al. (1991) synthesized a series of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, which were found to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice, suggesting potential immunomodulating activities (Doria et al., 1991).

Anti-Inflammatory and Analgesic Activities

Abdel-Wahab et al. (2012) focused on the synthesis of new thiazole and pyrazoline heterocycles with a 2-thienylpyrazole moiety, exhibiting both analgesic and anti-inflammatory activities in animal models (Abdel-Wahab et al., 2012).

Antitumor Agents

Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety. These compounds exhibited promising anti-tumor activities against hepatocellular carcinoma cell lines, indicating their potential as antitumor agents (Gomha et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Detailed safety data would typically be obtained through experimental testing .

Future Directions

Future research on this compound could involve exploring its potential applications, optimizing its synthesis, and investigating its mechanism of action. This could involve in-depth studies using techniques such as NMR spectroscopy, X-ray crystallography, and computational chemistry .

properties

IUPAC Name

3-(5-thiophen-3-yl-1H-pyrazol-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c11-9(14)2-1-7-5-12-13-10(7)8-3-4-15-6-8/h3-6H,1-2H2,(H2,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQMZHZHHNGFMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=C(C=NN2)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanamide
Reactant of Route 2
3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanamide
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3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanamide
Reactant of Route 5
3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanamide
Reactant of Route 6
3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanamide

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